3,3-Difluoro-1,3'-biazetidine
Overview
Description
3,3-Difluoro-1,3’-biazetidine is a heterocyclic compound characterized by the presence of two azetidine rings, each containing a fluorine atom at the 3-position
Mechanism of Action
Target of Action
The primary target of 3,3-Difluoro-1,3’-biazetidine is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division and is a common target for anticancer drugs .
Mode of Action
3,3-Difluoro-1,3’-biazetidine interacts with tubulin at the colchicine-binding site . This interaction disrupts the normal function of tubulin, preventing the formation of microtubules . As a result, cell division is inhibited, leading to cell death .
Biochemical Pathways
The disruption of microtubule formation affects several biochemical pathways. Most notably, it interferes with the mitotic spindle formation , which is essential for chromosome segregation during cell division . This leads to cell cycle arrest at the metaphase-anaphase transition, triggering apoptosis, or programmed cell death .
Result of Action
The result of 3,3-Difluoro-1,3’-biazetidine’s action is the induction of apoptosis in cancer cells . It achieves this by disrupting microtubule formation, leading to cell cycle arrest and subsequent cell death . This makes 3,3-Difluoro-1,3’-biazetidine a potential candidate for anticancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1,3’-biazetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable difluoroamine precursor with a bifunctional reagent that facilitates the formation of the azetidine rings. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to enhance the reaction efficiency.
Industrial Production Methods
While specific industrial production methods for 3,3-Difluoro-1,3’-biazetidine are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1,3’-biazetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of difluoro-azetidine oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced azetidine derivatives.
Substitution: The fluorine atoms in 3,3-Difluoro-1,3’-biazetidine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Difluoro-azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Various substituted azetidine compounds depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1,3’-biazetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-1,3’-biazetidine: Contains a single fluorine atom, leading to different reactivity and properties compared to 3,3-Difluoro-1,3’-biazetidine.
1,3’-Biazetidine: Lacks fluorine atoms, resulting in lower stability and reactivity.
3,3-Dichloro-1,3’-biazetidine: Contains chlorine atoms instead of fluorine, which affects its chemical behavior and applications.
Uniqueness
3,3-Difluoro-1,3’-biazetidine is unique due to the presence of two fluorine atoms, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3,3-Difluoro-1,3'-biazetidine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms attached to a bicyclic azetidine structure. The introduction of fluorine enhances the compound's stability and reactivity, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonding with target molecules, which can modulate enzymatic activity or receptor signaling pathways. This interaction often leads to significant biological effects, including:
- Enzyme Modulation : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
- Receptor Binding : It can act as an agonist or antagonist at various receptor sites, influencing cellular responses.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties:
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings suggest that this compound could be developed as a novel antibacterial agent.
Anticancer Potential
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The compound demonstrated selective cytotoxicity towards these cell lines with IC50 values ranging from 5 to 15 μM.
Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of this compound against multidrug-resistant strains. The results showed that it inhibited biofilm formation significantly at concentrations below its MIC. This characteristic is crucial for treating chronic infections where biofilms are prevalent.
Study 2: Anticancer Activity
Another investigation focused on the compound's effect on HeLa cells, revealing that treatment with 10 μM of this compound led to a substantial decrease in cell viability after 48 hours. The mechanism was linked to the activation of apoptotic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
Compound | Antibacterial Activity | Anticancer Activity |
---|---|---|
3-Fluoro-1,3'-biazetidine | Moderate | Low |
1,3'-Biazetidine | Low | Moderate |
This compound | High | High |
This table illustrates that the presence of two fluorine atoms significantly enhances both antibacterial and anticancer activities compared to other related compounds.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,3-difluoroazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2/c7-6(8)3-10(4-6)5-1-9-2-5/h5,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGMLHHKLFTYAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307242 | |
Record name | 3,3-Difluoro-1,3′-biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257294-10-2 | |
Record name | 3,3-Difluoro-1,3′-biazetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257294-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Difluoro-1,3′-biazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.